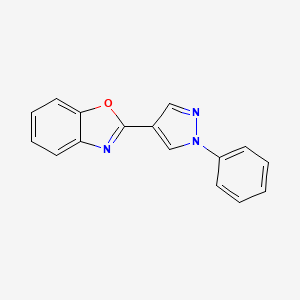

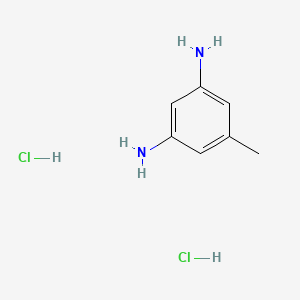

![molecular formula C16H13ClN2O3S B2890765 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide CAS No. 886950-08-9](/img/structure/B2890765.png)

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings). Benzothiazoles are known for their wide range of biological activities .

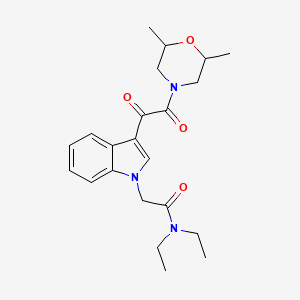

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a phenoxy group, and an acetamide group. The benzothiazole ring is a bicyclic structure consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

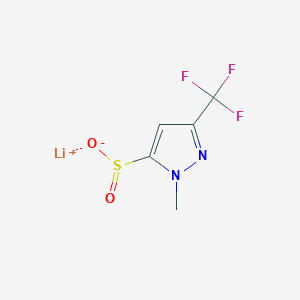

Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reactions with electrophiles at the sulfur atom .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the benzothiazole ring might contribute to its stability, and the various substituents (the chloro, methoxy, phenoxy, and acetamide groups) would affect its polarity and hence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

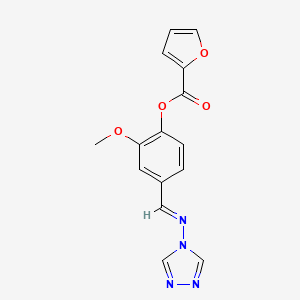

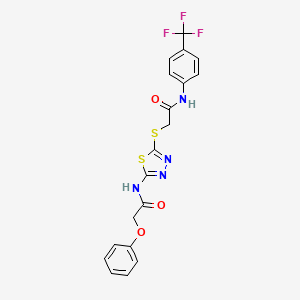

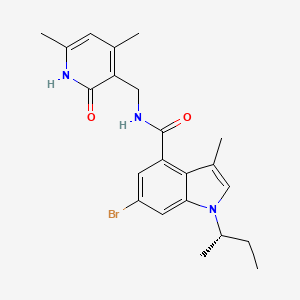

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide has been utilized in the synthesis of novel diastereoselective benzothiazole β-lactam conjugates. These compounds were synthesized starting from (benzo[d]thiazol-2-yl)phenol, using (benzo[d]thiazol-2-yl)phenoxyacetic acid as a ketene source for the first time in synthesizing monocyclic 2-azetidinones. The antimicrobial activities of these compounds were evaluated against a broad spectrum of Gram-positive and Gram-negative bacterial strains, revealing moderate activities. The addition of methoxyphenyl or ethoxyphenyl groups on the β-lactam ring enhanced their antimalarial potency. Furthermore, the hemolytic activity and mammalian cell toxicity surveys of these compounds underscored their potential as medicines, demonstrating a promising approach to drug development (Alborz et al., 2018).

Environmental Applications

A separate study explored the use of membrane bioreactor (MBR) technology to treat phenoxyacetic and benzoic acid herbicides, such as 2,4-D, mecoprop, and dicamba. These herbicides, due to their high water solubility, mobility, and persistence, have been detected in surface and wastewater across various regions. The study demonstrated the MBR's efficiency in reducing the concentrations of these herbicides significantly, showcasing an environmentally friendly and compact method for treating toxic herbicides in water. This suggests a potential environmental application for compounds related to this compound in the purification and treatment of agricultural wastewater (Ghoshdastidar & Tong, 2013).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S/c1-21-12-8-7-11(17)15-14(12)19-16(23-15)18-13(20)9-22-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQSMNALJBGFRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Naphthyl({5-[(naphthylamino)sulfonyl]naphthyl}sulfonyl)amine](/img/structure/B2890693.png)

![4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2890694.png)

![Methyl 3-[(4-chlorophenyl){2-[(3-ethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2890695.png)

![3-(3-methoxybenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2890700.png)